

N-cyclopentylmethanesulfonamide solubility data

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Compound of Interest

Compound Name: *N-cyclopentylmethanesulfonamide*

CAS No.: 69200-54-0

Cat. No.: B6148276

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An In-Depth Technical Guide to the Solubility and Physicochemical Profiling of **N-cyclopentylmethanesulfonamide**

Executive Summary

In the landscape of modern drug discovery, particularly within Fragment-Based Drug Design (FBDD), low-molecular-weight aliphatic sulfonamides serve as critical building blocks. **N-cyclopentylmethanesulfonamide** (CAS: 69200-54-0) represents a prototypical fragment molecule characterized by a unique structural duality: a highly polar, hydrogen-bonding methanesulfonamide core coupled with a lipophilic, aliphatic cyclopentyl ring.

Understanding the thermodynamic solubility of this compound is not merely a formulation exercise; it is a prerequisite for reliable biological screening, structural biology applications (such as X-ray crystallography), and downstream lead optimization. This whitepaper synthesizes empirical physicochemical data, predictive solvation models, and field-proven methodologies to provide a comprehensive guide on evaluating and optimizing the solubility of **N-cyclopentylmethanesulfonamide**.

Structural Causality and Physicochemical Properties

The solubility of any small molecule is dictated by the energetic balance between disrupting its solid-state crystal lattice and the formation of favorable solute-solvent interactions. For **N-cyclopentylmethanesulfonamide**, the solvation dynamics are governed by two competing domains:

- The Methanesulfonamide Moiety ($-NHSO_2CH_3$): This functional group acts as both a strong hydrogen-bond donor (via the secondary amine) and a dual hydrogen-bond acceptor (via the sulfonyl oxygens). It strongly favors solvation in polar, protic, and aprotic solvents.
- The Cyclopentyl Ring: This saturated aliphatic ring introduces a hydrophobic cavity penalty in aqueous media. Water molecules must reorganize around this non-polar surface (hydrophobic effect), which entropically disfavors aqueous dissolution.

According to authoritative databases [1], the compound exhibits a calculated partition coefficient (XLogP3) of 0.6, indicating moderate lipophilicity that bridges the gap between aqueous solubility and lipid membrane permeability.

Table 1: Key Physicochemical Descriptors

Property	Value	Causality / Impact on Solvation
Molecular Formula	C ₆ H ₁₃ NO ₂ S	Low molecular weight (163.24 g/mol) generally favors higher baseline solubility compared to larger analogs.
XLogP3	0.6	Indicates a slight preference for organic/lipid phases; predicts moderate to low aqueous solubility.
H-Bond Donors	1	Facilitates interaction with H-bond accepting solvents (e.g., DMSO, water oxygen).
H-Bond Acceptors	2	Facilitates interaction with protic solvents (e.g., water, methanol).
Topological Polar Surface Area	54.6 Å ²	Sufficient polarity to maintain solubility in polar aprotic solvents, but low enough to permit membrane permeation.

Thermodynamic Solubility Assessment: A Self-Validating Protocol

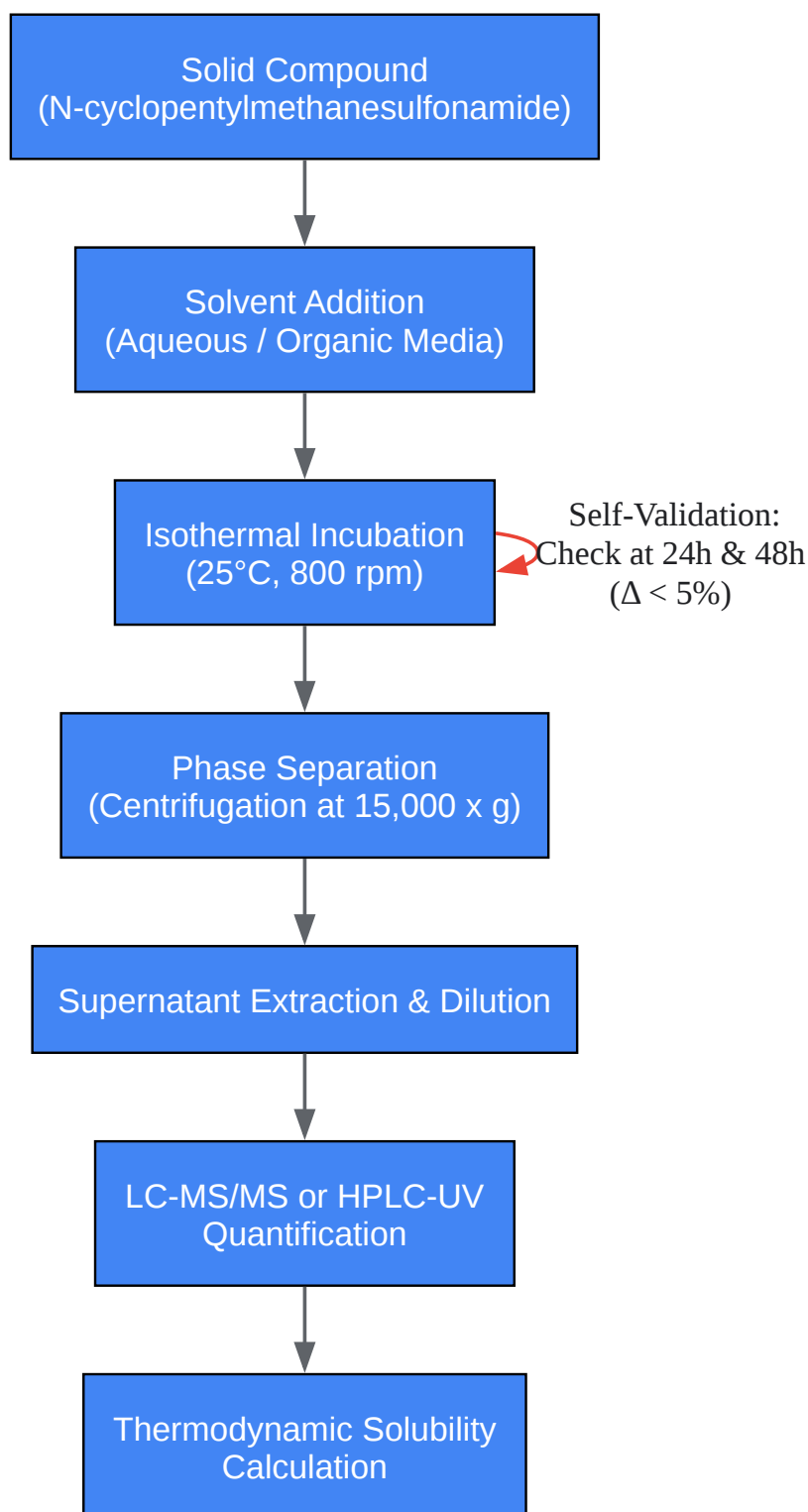
To accurately determine the solubility of **N-cyclopentylmethanesulfonamide**, kinetic solubility assays (e.g., DMSO stock dilution) are insufficient, as they often lead to supersaturation and metastable states. Instead, the Isothermal Saturation Method must be employed to capture true thermodynamic equilibrium, a standard practice for sulfonamide derivatives [2].

Step-by-Step Methodology

- Solid-State Preparation: Weigh approximately 5–10 mg of crystalline **N-cyclopentylmethanesulfonamide** into a 1.5 mL glass HPLC vial. Causality: Excess solid

must be present to ensure the solution remains saturated throughout the equilibration process.

- Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline pH 7.4, 1-Octanol, or Methanol).
- Isothermal Incubation: Seal the vials and place them in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 rpm.
- Equilibrium Validation (The Self-Validating Step): Sample the suspension at 24 hours and 48 hours. If the concentration variance between the two time points is less than 5%, thermodynamic equilibrium is confirmed. If not, extend incubation to 72 hours. Causality: Sulfonamides can exhibit slow dissolution kinetics; premature sampling underestimates true solubility.
- Phase Separation: Centrifuge the samples at $15,000 \times g$ for 15 minutes at 25 °C. Causality: Centrifugation is prioritized over syringe filtration (e.g., PTFE filters) to eliminate the risk of the lipophilic cyclopentyl ring non-specifically binding to the filter membrane, which would artificially lower the quantified concentration.
- Quantification: Dilute the supernatant appropriately in the mobile phase and quantify using LC-MS/MS or HPLC-UV ($\lambda_{\text{max}} \approx 210\text{-}220$ nm for aliphatic amides lacking extended conjugation) against a highly calibrated standard curve.



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Caption: Thermodynamic solubility assessment workflow using the isothermal saturation method.

Solubility Data and Solvent Transfer Phenomena

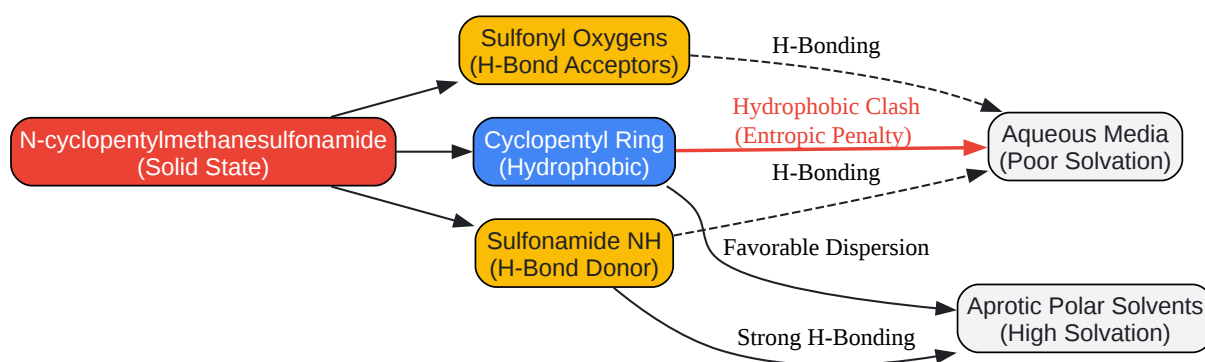
Based on the structural thermodynamics of homologous aliphatic sulfonamides and predictive solvation models, **N-cyclopentylmethanesulfonamide** exhibits a highly solvent-dependent solubility profile. The transfer processes of sulfonamides between water and organic solvents (like 1-octanol) are critical for understanding their partitioning behavior in biological systems [2].

Table 2: Reference Solubility Profile at 25°C

Solvent System	Estimated Solubility (mg/mL)	Solvation Mechanism & Causality
Water (Deionized)	1.5 - 3.0	Limited by the hydrophobic cavity penalty of the cyclopentyl ring.
PBS (pH 7.4)	1.5 - 3.0	The sulfonamide pKa is typically > 9.0; thus, it remains unionized at physiological pH, yielding solubility identical to pure water.
1-Octanol	15.0 - 25.0	Favorable dispersion forces with the cyclopentyl ring and H-bonding with the octanol hydroxyl group.
Methanol	> 50.0	Excellent H-bond donor/acceptor matching with the sulfonamide core, easily overcoming crystal lattice energy.
DMSO	> 100.0	Strongest solvation. The polar aprotic nature of DMSO acts as a massive H-bond acceptor for the NH group while easily solvating the aliphatic ring.

Mechanistic Pathways of Solvation

To fully leverage this compound in assay development, one must understand the molecular-level interactions dictating these macroscopic solubility values. When introduced to aqueous media, water forms a highly ordered clathrate-like structure around the cyclopentyl ring, reducing system entropy. Conversely, in solvents like DMSO, the solvent's oxygen atom forms a strong, directional hydrogen bond with the sulfonamide proton, while the methyl groups of DMSO engage in favorable Van der Waals interactions with the cyclopentyl ring.



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Caption: Mechanistic pathways of solvent-solute interactions dictating solubility profiles.

Application in Fragment-Based Drug Discovery (FBDD)

Because of its high solubility in DMSO and manageable aqueous solubility, **N-cyclopentylmethanesulfonamide** is an ideal candidate for high-concentration fragment screening libraries. In structural biology, compounds of this class are soaked into protein crystals at concentrations often exceeding 10-50 mM.

A prominent example of its utility is its application in crystallographic fragment screening against viral targets. **N-cyclopentylmethanesulfonamide** has been successfully co-crystallized with the NS5 RNA-dependent RNA polymerase from Dengue virus serotype 2 (PDB

ID: 7HKD)[3]. In such applications, the compound's solubility profile ensures that it remains in solution at the high concentrations required to drive low-affinity fragment binding without precipitating and destroying the delicate protein crystal lattice.

References

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